molecular formula C8H15NO2S B8359615 2,2,4-Trimethyl-thiomorpholine-3-carboxylic acid

2,2,4-Trimethyl-thiomorpholine-3-carboxylic acid

Cat. No. B8359615
M. Wt: 189.28 g/mol
InChI Key: UJCOVXXLEDRHGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2,4-Trimethyl-thiomorpholine-3-carboxylic acid is a useful research compound. Its molecular formula is C8H15NO2S and its molecular weight is 189.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C8H15NO2S

Molecular Weight

189.28 g/mol

IUPAC Name

2,2,4-trimethylthiomorpholine-3-carboxylic acid

InChI

InChI=1S/C8H15NO2S/c1-8(2)6(7(10)11)9(3)4-5-12-8/h6H,4-5H2,1-3H3,(H,10,11)

InChI Key

UJCOVXXLEDRHGV-UHFFFAOYSA-N

Canonical SMILES

CC1(C(N(CCS1)C)C(=O)O)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 2,2-Dimethyl-thiomorpholine-3-carboxylic acid (3.51 g, 20 mmol, BE 893025), formic acid (5.12 g of 90%) and formalin (4.5 mL of 37%) is heated at reflux for 8 hours. The reaction mixture is then cooled and treated with hydrochloric acid (10 mL of 4N) and evaporated to dryness. A portion of this residue is purified by HPLC to give 2,2,4-trimethyl-thiomorpholine-3-carboxylic acid, which is used as is. 2,2,4-Trimethyl-thiomorpholine-3-carboxylic acid (388 mg, 2.05 mmol) is stirred with dichloromethane (4 mL) and dimethylformamide (4 mL). To this is added (benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP, 1.07 g, 2.05 mmol). After 15 min, ethyl (2E,4S)-2,5-dimethyl-4-[methyl(3-methyl-L-valyl)amino]hex-2-enoate (0.640 g, 2.05 mmol, WO 99/32509) is added in dichlormethane (5 mL) followed by diisopropylethylamine (0.8 mL, 4.4 mmol). This is stirred at room temperature overnight. The reaction mixture is evaporated in vacuo and the residue treated with ethyl acetate and water. The ethyl acetate layer is dried over sodium sulfate, filtered and concentrated. The resulting material (314 mg, 0.65 mmol) is treated with aqueous 1 M lithium hydroxide solution (3.3 mL, 3.3 mmol), water (1.6 mL) and methanol (6.5 mL), to provide the trifluoroacetic acid salt of the title compound as a white solid after preparative HPLC, MS (ES): m/z 456.29 (M+H).
Quantity
3.51 g
Type
reactant
Reaction Step One
Quantity
4.5 mL
Type
reactant
Reaction Step One
Quantity
5.12 g
Type
solvent
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two

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